![molecular formula C15H10Cl2N2OS B12896175 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- CAS No. 540740-77-0](/img/structure/B12896175.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorothiophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor. This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Additionally, it has applications in the development of novel drugs for treating ischemic brain injury .
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, this compound helps regulate glucose metabolism, reduce apoptosis, and improve cellular energy metabolism during ischemic conditions . This protective effect is crucial for potential therapeutic applications in treating cerebral ischemia .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- include other indole derivatives such as:
5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.
1H-Indole-3-carboxamide: Studied for its antimicrobial activity.
5-Chloro-1H-indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- lies in its dual chlorine substitution and thioether linkage, which contribute to its specific biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
540740-77-0 |
|---|---|
Formule moléculaire |
C15H10Cl2N2OS |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
5-chloro-3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-8-1-4-10(5-2-8)21-14-11-7-9(17)3-6-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20) |
Clé InChI |
PUQHYHKIDHUKMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


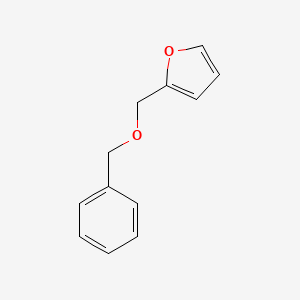
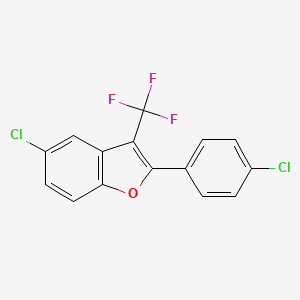

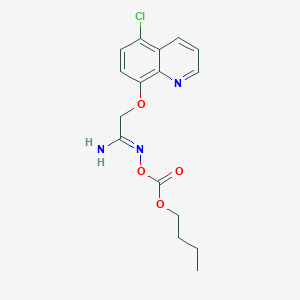
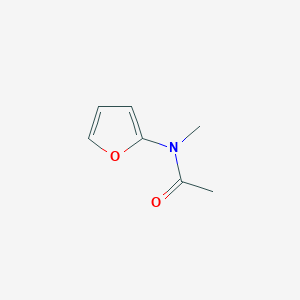
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
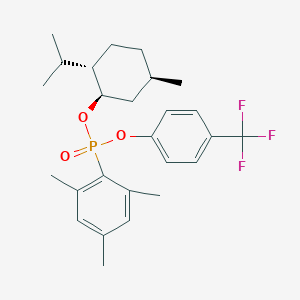




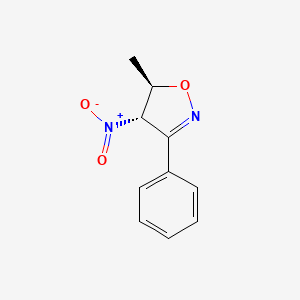
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
